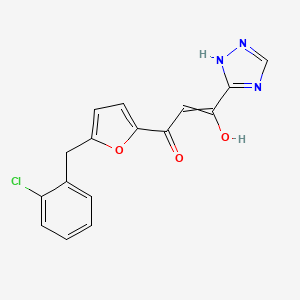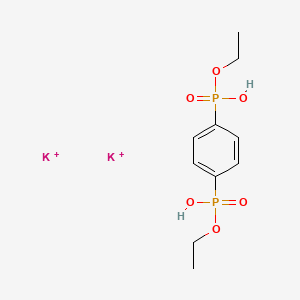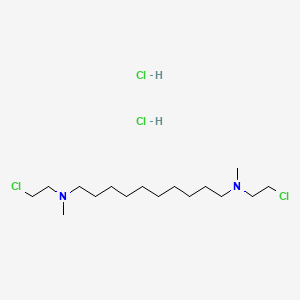
1,10-Decanediamine, N,N'-bis(2-chloroethyl)-N,N'-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride is a chemical compound with a complex structure. It is characterized by the presence of two chloroethyl groups and two dimethyl groups attached to a decanediamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride typically involves the reaction of 1,10-decanediamine with 2-chloroethyl chloride and dimethylamine. The reaction is carried out under controlled conditions to ensure the proper attachment of the chloroethyl and dimethyl groups to the decanediamine backbone. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The final product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction Reactions: The compound can be reduced to form different reduced states, which can be useful in various chemical processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in an organic solvent such as dichloromethane or chloroform.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidizing agents. The reactions are typically carried out in an aqueous or organic solvent.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and other reducing agents. The reactions are typically carried out in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amine derivatives, while oxidation reactions can form different oxidation states of the compound.
Scientific Research Applications
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and processes.
Biology: The compound is used in biological research to study the effects of different chemical modifications on biological systems.
Medicine: The compound is used in medical research to study the effects of different chemical modifications on medical treatments and therapies.
Industry: The compound is used in industrial processes to produce various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride involves the interaction of the chloroethyl and dimethyl groups with various molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophiles, such as amines or thiols, while the dimethyl groups can interact with various molecular targets through hydrophobic interactions. These interactions can lead to various chemical and biological effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
1,10-Decanediamine, N,N’-bis(2-methyl-4-quinolinyl)-, diacetate: This compound has a similar decanediamine backbone but different substituents, which can lead to different chemical and biological properties.
1,12-Dodecanediamine, N,N’-bis(6-aminohexyl)-, tetrahydrochloride: This compound has a longer dodecanediamine backbone and different substituents, which can lead to different chemical and biological properties.
The uniqueness of 1,10-Decanediamine, N,N’-bis(2-chloroethyl)-N,N’-dimethyl-, dihydrochloride lies in its specific combination of chloroethyl and dimethyl groups, which can lead to unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
7505-47-7 |
|---|---|
Molecular Formula |
C16H36Cl4N2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N,N'-bis(2-chloroethyl)-N,N'-dimethyldecane-1,10-diamine;dihydrochloride |
InChI |
InChI=1S/C16H34Cl2N2.2ClH/c1-19(15-11-17)13-9-7-5-3-4-6-8-10-14-20(2)16-12-18;;/h3-16H2,1-2H3;2*1H |
InChI Key |
WXTMDLURDNHFRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCN(C)CCCl)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


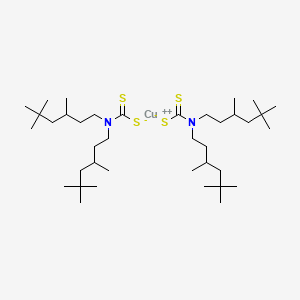
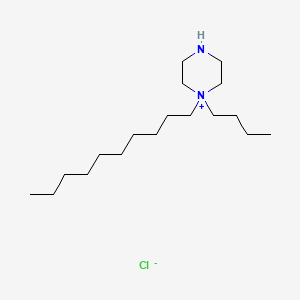
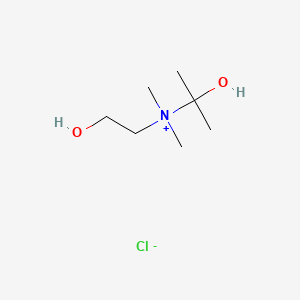
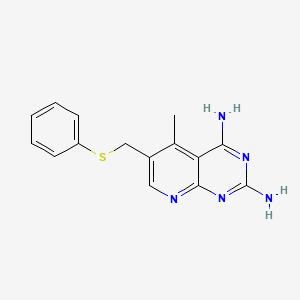
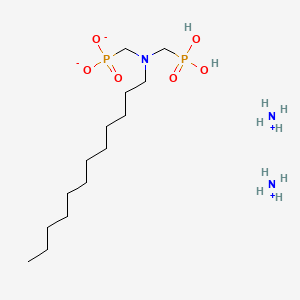
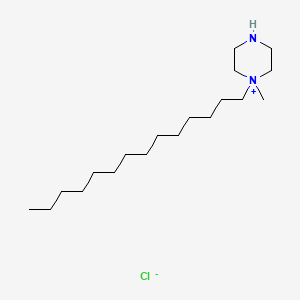
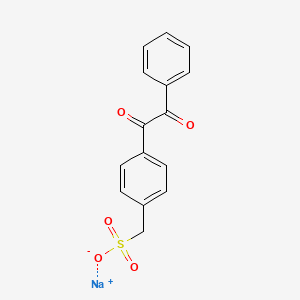
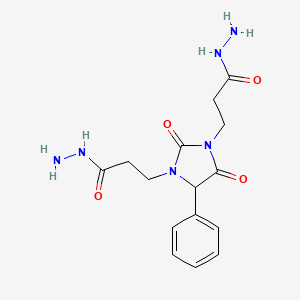
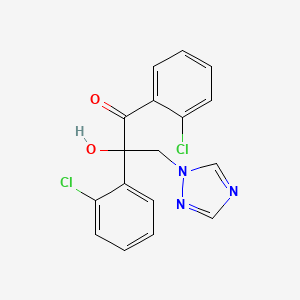
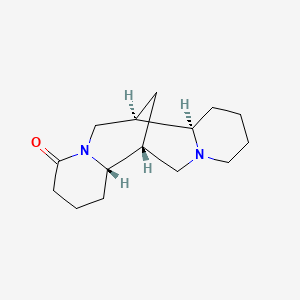
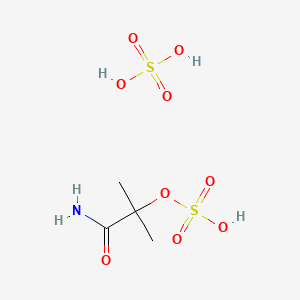
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
